Lipophilicity Differentiation: Cbz-Protected Core Enables Tunable CNS Permeability
The benzyl carbamate (Cbz) protecting group confers a calculated ACD/LogP of 2.89, which falls within the optimal CNS drug-likeness window (LogP 2–4). In contrast, the tert-butyl carbamate (Boc)-protected analog (tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1100748-67-1) exhibits a calculated LogP of 4.32 . The 1.43 LogP unit difference represents a ~27-fold difference in theoretical octanol-water partition coefficient, directly impacting predicted blood-brain barrier penetration and nonspecific tissue binding .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.89 |
| Comparator Or Baseline | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate: LogP = 4.32 |
| Quantified Difference | ΔLogP = 1.43 (≈27-fold difference in partition coefficient) |
| Conditions | ACD/Labs Percepta calculated values |
Why This Matters
For CNS-targeted programs, the Cbz-protected scaffold's LogP of 2.89 aligns with empirical CNS MPO desirability criteria, whereas the Boc-protected analog's higher lipophilicity increases the risk of hERG channel blockade and metabolic instability.
